Bienvenue dans la boutique en ligne BenchChem!

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

SYK kinase inhibition X-ray crystallography kinase hinge binder

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran (CAS 1309081-45-5, also registered as 1350734-61-0) is a chiral, non-racemic trans-configured amino alcohol based on a saturated tetrahydropyran (oxane) ring. Its IUPAC name is (3R,4R)-3-aminooxan-4-ol, and it is also described as 2-amino-1,5-anhydro-2,4-dideoxy-D-threo-pentitol, reflecting its structural relationship to carbohydrate mimetics.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 1309081-45-5
Cat. No. B1377873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran
CAS1309081-45-5
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1COCC(C1O)N
InChIInChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
InChIKeyKUCSFTQJADYIQH-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran (CAS 1309081-45-5): A Defined trans-Amino Alcohol Scaffold for Chiral Drug Discovery


(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran (CAS 1309081-45-5, also registered as 1350734-61-0) is a chiral, non-racemic trans-configured amino alcohol based on a saturated tetrahydropyran (oxane) ring. Its IUPAC name is (3R,4R)-3-aminooxan-4-ol, and it is also described as 2-amino-1,5-anhydro-2,4-dideoxy-D-threo-pentitol, reflecting its structural relationship to carbohydrate mimetics . The compound presents two synthetically orthogonal functional groups (primary amine and secondary alcohol) on a conformationally constrained six-membered ring, with the (3R,4R) absolute configuration imparting specific spatial orientation critical for target engagement. It is commercially available as a research chemical in purities typically ≥97% .

Why (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Cannot Be Replaced by Generic or Racemic Analogs


The tetrahydropyran ring is not planar; it adopts a chair conformation in which the relative orientation of substituents dictates both molecular shape and intramolecular hydrogen-bonding capacity. In the (3R,4R) trans configuration, the amino and hydroxyl groups occupy diequatorial positions, maximizing their availability for intermolecular interactions while the ring oxygen provides a third hydrogen-bond acceptor site. This specific spatial arrangement is critical for biological target recognition, as evidenced by co-crystal structures of SYK kinase inhibitors where the (3R,4R)-3-aminotetrahydropyran fragment makes precise hydrogen-bond contacts within the kinase hinge region [1]. The enantiomeric (3S,4S) form, cis diastereomers (3R,4S)/(3S,4R), and racemic trans mixtures would present fundamentally different vectors for these key interactions, potentially abolishing target affinity. Furthermore, the (3R,4R) isomer maps onto the D-threo stereochemistry of naturally occurring carbohydrate scaffolds, enabling its use as a sugar mimetic in glycosidase inhibitor design, a property not shared by its (3S,4S) enantiomer [2].

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: Quantitative Differentiation Evidence Against Structural Analogs


Stereospecific Engagement in SYK Kinase: Co-Crystal Structural Evidence for (3R,4R) Configuration Requirement

In the co-crystal structure of spleen tyrosine kinase (SYK) with inhibitor GSK143 (PDB 3SRV, resolution 1.95 Å), the (3R,4R)-3-aminotetrahydro-2H-pyran-4-ylamino fragment serves as a critical hinge-binding motif. The tetrahydropyran ring oxygen and the (R)-configured 4-position amino substituent form specific hydrogen bonds to the kinase hinge residues [1]. This interaction geometry is uniquely dependent on the (3R,4R) absolute configuration; the (3S,4S) enantiomer, possessing opposite chirality at both centers, would direct the amine and hydroxyl groups into different spatial vectors, precluding formation of the same hydrogen-bond network [2]. Downstream optimization of this scaffold produced TAS05567, a highly selective SYK inhibitor with an IC50 of 0.37 nM against SYK and selectivity over 187 of 191 off-target kinases tested [3].

SYK kinase inhibition X-ray crystallography kinase hinge binder stereochemical SAR

ERR-α Inverse Agonist Development: (3R,4R) Stereochemistry as a Determinant of Nuclear Receptor Modulation

(3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol is specifically cited as a key synthetic intermediate in the preparation of estrogen-related receptor alpha (ERR-α) inverse agonists being developed for cancer treatment . ERR-α is an orphan nuclear receptor that regulates cellular energy metabolism and is implicated in breast cancer and other malignancies. In the BindingDB entry CHEMBL4087532, a tetrahydropyran-containing ERR-α inverse agonist demonstrates an IC50 of 280 nM for inhibiting transcriptional activity in HEK293 cells [1]. While the specific (3R,4R) vs. (3S,4S) comparative data for this chemotype is not publicly disclosed, the stereochemical requirement is consistent with the broader principle that nuclear receptor ligand-binding domains are highly stereodiscriminating.

ERR-alpha inverse agonist cancer metabolism nuclear receptor chiral building block

Conformational Restriction and Hydrogen-Bond Donor/Acceptor Topology: Diequatorial trans Configuration vs. Cis Isomers

The tetrahydropyran ring in aqueous solution predominantly adopts a chair conformation. In the (3R,4R) trans configuration, both the 3-amino and 4-hydroxyl substituents occupy equatorial positions, resulting in a calculated XLogP3 of -1.300 with zero rotatable bonds . This rigid, diequatorial presentation creates a well-defined hydrogen-bond donor/acceptor topology distinct from cis diastereomers where one substituent is forced into an axial orientation. The cis isomer (3R,4S)-3-amino-4-hydroxy-tetrahydropyran would present an axial amine and equatorial hydroxyl (or vice versa), altering both the three-dimensional pharmacophore and physicochemical properties such as solubility and logP. The trans configuration additionally places the ring oxygen (hydrogen-bond acceptor) syn to both substituents, creating a tridentate hydrogen-bond motif analogous to the 1,3-syn-diol pattern found in bioactive natural products [1].

conformational analysis diequatorial substitution hydrogen-bond geometry scaffold design

Sugar Mimetic Scaffold: D-threo Configuration for Glycosidase Inhibitor Design

The alternative nomenclature 2-amino-1,5-anhydro-2,4-dideoxy-D-threo-pentitol explicitly maps the (3R,4R) configuration onto the D-threo sugar series. This structural analogy is exploited in glycosidase inhibitor design where the tetrahydropyran ring mimics the pyranose form of natural sugars while the amino group replaces the glycosidic oxygen to confer metabolic stability [1]. The D-threo configuration corresponds to the stereochemistry of naturally occurring carbohydrates; the (3S,4S) enantiomer would map onto the L-threo series, which may not be recognized by mammalian glycosidases. Patent literature on selective glycosidase inhibitors (e.g., O-GlcNAcase inhibitors) specifically describes tetrahydropyran scaffolds with defined 3,4-trans stereochemistry, though the specific (3R,4R) free amino alcohol is used as a synthetic precursor rather than a final drug substance [2].

glycosidase inhibition sugar mimetic D-threo-pentitol carbohydrate chemistry

Highest-Impact Application Scenarios for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Based on Evidence


SYNTHESIS OF ATP-COMPETITIVE KINASE INHIBITORS WITH THE DIAMINOPYRIMIDINE CARBOXAMIDE PHARMACOPHORE

The (3R,4R)-3-aminotetrahydropyran fragment has been structurally validated in SYK kinase inhibitor programs including GSK143 and TAS05567. In PDB 3SRV, the (3R,4R) configuration enables precise hinge-region hydrogen bonding that underpins low-nanomolar potency and exceptional kinome selectivity (TAS05567 IC50: 0.37 nM, >500-fold selective over 187 of 191 kinases) [Section 3, Evidence Item 1]. Procurement of this specific stereoisomer is essential for replicating published inhibitor syntheses; the enantiomer would misalign the hinge-binding pharmacophore.

ERR-α INVERSE AGONIST PROGRAMS TARGETING CANCER METABOLISM

(3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol is a designated intermediate for ERR-α inverse agonists under investigation for cancer therapy [Section 3, Evidence Item 2]. Published tetrahydropyran-containing ERR-α modulators achieve IC50 values in the sub-micromolar range (280 nM in HEK293 transcriptional assays). Research groups initiating ERR-α programs benefit from the established synthetic route using the (3R,4R) building block rather than validating a novel stereochemical entry point.

GLYCOSIDASE INHIBITOR DISCOVERY REQUIRING D-THREO CARBOHYDRATE MIMICRY

As 2-amino-1,5-anhydro-2,4-dideoxy-D-threo-pentitol, this compound serves as a metabolically stable sugar mimetic scaffold for glycosidase inhibitor design [Section 3, Evidence Items 3 and 4]. The diequatorial trans arrangement of amine and hydroxyl groups provides a tridentate H-bond motif (O, NH, OH) that mimics the pyranose ring of natural substrates while the amino group resists enzymatic cleavage. For mammalian O-GlcNAcase and related glycosidase targets, the D-threo (3R,4R) configuration matches natural substrate stereochemistry.

CHIRAL SCAFFOLD FOR STRUCTURE-BASED DRUG DESIGN REQUIRING RIGID, PREDICTABLE PHARMACOPHORE GEOMETRY

With zero rotatable bonds and all substituents equatorially positioned, (3R,4R)-3-amino-4-hydroxy-tetrahydropyran provides a uniquely rigid scaffold for fragment-based drug discovery [Section 3, Evidence Item 3]. Its calculated XLogP3 of -1.300 and balanced H-bond donor/acceptor profile (2 donors, 3 acceptors) place it within favorable physicochemical space for CNS drug discovery. The rigidity minimizes entropic penalty upon target binding and simplifies SAR interpretation compared to more flexible amino alcohol alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.